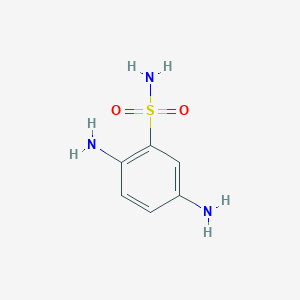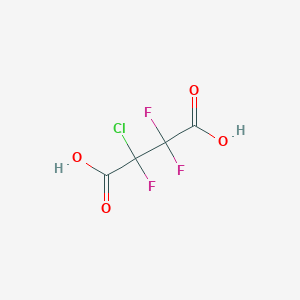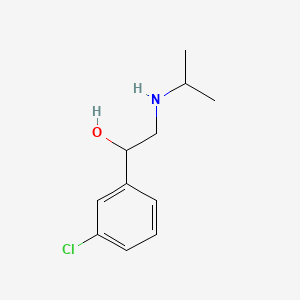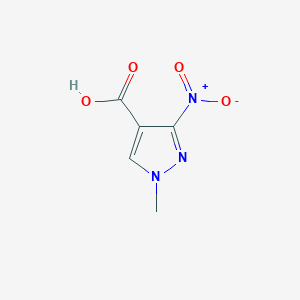
2,5-Diaminobenzenesulfonamide
Vue d'ensemble
Description
2,5-Diaminobenzenesulfonamide is an organic compound with the molecular formula C6H9N3O2S . It is used in research and has a molecular weight of 187.22 .
Molecular Structure Analysis
The molecular structure of 2,5-Diaminobenzenesulfonamide consists of a benzene ring with two amine groups and a sulfonamide group .Applications De Recherche Scientifique
Electrorheological Suspensions
Electrorheological suspensions (ERS) of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid were obtained for the first time . Their rheological and electrorheological characteristics, their dependence on the parameters of deformation, and the intensity of the external electric field were studied . It was found that the ERS of PI-Na polyimide particles have a significant electrorheological response .
Polymer Flooding in Heavy Oil Recovery
Polymer flooding has been used in heavy oil recovery . In this process, a polymer solution is injected to improve the sweep efficiency of CO2 . Three injection wells took 10,000 barrels of polymer solution each, and pressure increases were observed .
Production of Adaptive Materials
The unique properties of ERSs, which are materials whose rheological properties change under the influence of an external electric field, make them very promising from a practical point of view . Due to these properties, ERSs are considered “smart materials” , whose properties can be adjusted as needed for various practical tasks .
Electric Field Controlled Materials
ERSs are used as working bodies in electrically controlled mechanical devices, such as controlled dampers, electromagnetic clutches, various vibration protection devices, etc .
Production of Elastomers
The electrorheological suspensions of polyimide particles with organoelement fragments from the sodium salt of 2,5-diaminobenzene sulfonic acid can be used in the production of elastomers .
Metal-Containing Polyimide Production
The sodium salt of 2,5-diaminobenzene sulfonic acid can be used in the production of metal-containing polyimide .
Mécanisme D'action
Target of Action
2,5-Diaminobenzenesulfonamide, a type of sulfonamide, primarily targets two enzymes: carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital component for DNA synthesis .
Mode of Action
2,5-Diaminobenzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme, preventing it from synthesizing folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 2,5-Diaminobenzenesulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound disrupts this pathway, leading to a deficiency of folic acid. As a result, the bacteria cannot synthesize DNA, which inhibits their growth and multiplication .
Result of Action
The primary result of the action of 2,5-Diaminobenzenesulfonamide is the inhibition of bacterial growth and multiplication . By disrupting the folic acid synthesis pathway, the compound prevents bacteria from producing DNA, thereby inhibiting their ability to grow and multiply .
Propriétés
IUPAC Name |
2,5-diaminobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,7-8H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXFYWMYAYUJAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619476 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diaminobenzenesulfonamide | |
CAS RN |
20896-44-0 | |
| Record name | 2,5-Diaminobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)



![2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetonitrile](/img/structure/B1612126.png)


